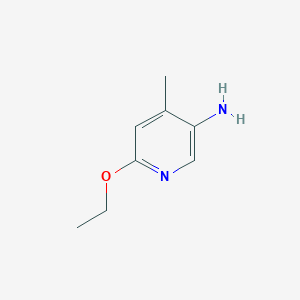

6-Ethoxy-4-methylpyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-11-8-4-6(2)7(9)5-10-8/h4-5H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJLHVYJROTSAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565904 | |

| Record name | 6-Ethoxy-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142078-43-1 | |

| Record name | 6-Ethoxy-4-methyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142078-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethoxy-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 6 Ethoxy 4 Methylpyridin 3 Amine and Analogues

Established Synthetic Routes to Pyridine (B92270) Amines

Traditional methods for the synthesis of pyridine amines often rely on the functionalization of pre-existing pyridine rings. These routes, while foundational, have paved the way for more sophisticated approaches.

Synthesis from Halogenated Pyridine Precursors

Halogenated pyridines are key building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.govacs.org Their preparation is a critical first step in many synthetic sequences. The halogenation of pyridines can be challenging due to the electron-deficient nature of the pyridine ring, often requiring harsh reaction conditions. youtube.com For instance, radical chlorination at high temperatures is a common industrial method to produce chloropyridines. youtube.com Once obtained, these halogenated pyridines serve as versatile precursors for the introduction of various functional groups, including amines.

The general strategy involves the displacement of the halogen atom with an amine nucleophile. The reactivity of halopyridines in nucleophilic substitution reactions is dependent on the position of the halogen. Halogens at the 2- and 4-positions are more readily displaced due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. youtube.comquimicaorganica.org

Amine Introduction via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing amines onto an aromatic ring. youtube.comrsc.org In the context of pyridine chemistry, this reaction is particularly effective when a good leaving group, such as a halogen, is present at an activated position (typically the 2- or 4-position). youtube.comyoutube.com The reaction proceeds through an addition-elimination mechanism, where the amine attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com The aromaticity is then restored by the departure of the leaving group.

For the synthesis of aminopyridines, the choice of the amine nucleophile and the reaction conditions are critical. A wide range of primary and secondary amines can be used. rsc.org In some cases, the leaving group can be a nitro group, which is also a good activating group for SNAr reactions. researchgate.netmdpi.com The reaction of a substituted nitropyridine with an amine can provide a direct route to the corresponding aminopyridine. researchgate.net

Ethanone (B97240) and Oxime Intermediates in Synthesis

An alternative approach to constructing the aminopyridine scaffold involves the use of ethanone and oxime intermediates. Oximes, which can be prepared from the reaction of a ketone (like acetophenone) with hydroxylamine (B1172632), are versatile intermediates in organic synthesis. orgsyn.orgresearchgate.netresearchgate.net They can be subsequently transformed into a variety of nitrogen-containing compounds. researchgate.netresearchgate.net

One strategy involves the condensation of an oxime acetate (B1210297) with an α,β-unsaturated aldehyde in the presence of a copper(I) salt and a secondary amine. orgsyn.org This [3+3]-type condensation leads to the formation of a dihydropyridine (B1217469) intermediate, which is then oxidized to the corresponding pyridine. orgsyn.org Another method utilizes the reaction of a ketone with hydroxylamine hydrochloride and pyridine to form an oxime, which can then undergo further transformations. researchgate.net For instance, 4-acetylpyridine (B144475) can be converted to its oxime, which can then be used in subsequent reactions to build the desired pyridine derivative. orgsyn.orgresearchgate.net These methods offer a way to construct the pyridine ring itself, rather than functionalizing a pre-existing one.

Advanced Catalytic Approaches in 6-Ethoxy-4-methylpyridin-3-amine Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods, which often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional stoichiometric reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald–Hartwig Arylamination, Suzuki Cross-Coupling)

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen and carbon-carbon bonds in organic synthesis. wikipedia.orgnih.gov

Buchwald-Hartwig Amination is a powerful method for forming C-N bonds by coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is highly versatile and has been successfully applied to the synthesis of a wide range of aminopyridines. nih.govresearchgate.net The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with various phosphine (B1218219) ligands being developed to improve catalyst activity and substrate scope. wikipedia.orgresearchgate.net The reaction mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the desired arylamine and regenerate the catalyst. wikipedia.org

Suzuki Cross-Coupling reactions are primarily used for the formation of C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide or triflate, catalyzed by a palladium complex. nih.govlibretexts.org While its main application is for C-C bond formation, it is highly relevant in the synthesis of complex pyridine derivatives. nih.govorganic-chemistry.org For instance, a halogenated pyridine can be coupled with an arylboronic acid to introduce a new carbon substituent. nih.gov This is particularly useful for synthesizing analogues of this compound with different substituents on the pyridine ring. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. rsc.orgnih.gov

The following table summarizes key aspects of these two important palladium-catalyzed reactions:

| Feature | Buchwald-Hartwig Amination | Suzuki Cross-Coupling |

| Bond Formed | Carbon-Nitrogen (C-N) | Carbon-Carbon (C-C) |

| Key Reactants | Aryl Halide/Triflate + Amine | Aryl/Vinyl Halide/Triflate + Organoboron Compound |

| Catalyst | Palladium Complex | Palladium Complex |

| Typical Ligands | Phosphine-based (e.g., BINAP, XPhos) | Phosphine-based (e.g., PPh3) |

| Primary Application | Synthesis of Aryl Amines | Synthesis of Biaryls, Styrenes, etc. |

Metal-Oxide Catalysis in Amine Formation

Metal-oxide catalysis represents an emerging area in the synthesis of nitrogen-containing heterocycles. While less common than palladium-based systems for this specific transformation, metal oxides can be used to catalyze various organic reactions, including the formation of amines. For example, the synthesis of pyridine derivatives can be achieved through reactions catalyzed by heterogeneous catalysts containing metal oxides such as those of copper, zinc, cadmium, chromium, and iron. semanticscholar.org

In some cases, magnetically recoverable catalysts, which often have a metal-oxide core (e.g., Fe₃O₄), are functionalized to catalyze the synthesis of pyridine derivatives through multicomponent reactions. rsc.org These catalysts offer the advantage of easy separation from the reaction mixture and potential for recycling. Pyridine N-oxides can also serve as precursors, where their reaction with various reagents can be catalyzed by transition metal complexes, sometimes involving metal oxides in the catalyst support or as co-catalysts. semanticscholar.orgresearchgate.netacs.orgacs.org

Stereoselective Synthesis and Chiral Auxiliaries

Achieving stereocontrol in the synthesis of pyridine derivatives is a significant challenge, particularly when creating chiral centers on the pyridine ring itself or on its substituents. While direct asymmetric synthesis of this compound is not extensively documented, established principles involving chiral auxiliaries for pyridine systems provide a clear strategic blueprint.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. capes.gov.br After establishing the desired stereocenter, the auxiliary can be removed and ideally recycled. capes.gov.brrsc.org

One of the most prominent strategies involves the use of chiral acylating groups to control additions to the pyridine ring. scripps.edu Professor Daniel Comins developed a method using a chiral auxiliary, (-)-trans-2-(α-cumyl)cyclohexanol, to direct diastereoselective additions to activated pyridinium (B92312) salts. scripps.edu In this approach, a pyridine derivative is first acylated with a chloroformate derived from the chiral alcohol. The resulting chiral acylpyridinium salt then undergoes nucleophilic addition. The bulky chiral auxiliary effectively shields one face of the pyridinium ring, forcing the nucleophile to attack from the less hindered face, thereby inducing high diastereoselectivity. scripps.edu This methodology has been successfully applied to 4-methoxypyridine (B45360) derivatives, suggesting its potential applicability to a 6-ethoxy substituted system. scripps.edu

Another approach utilizes naturally derived chiral molecules like camphor (B46023) as a scaffold. metu.edu.tr Chiral pyridines can be synthesized through the annulation of a camphor-derived building block, such as (+)-β-hydroxymethylenecamphor, with enamines. This method leverages the inherent chirality of camphor to produce enantiomerically enriched pyridine derivatives in good yields. metu.edu.tr

For the synthesis of chiral amines, enzymatic cascades represent a powerful tool. Multi-enzyme systems, for example combining a galactose oxidase (GOase) and an imine reductase (IRED), have been used to synthesize chiral aminopiperidines and aminoazepanes from protected amino alcohols. rsc.org Such biocatalytic methods offer high enantiopurity and operate under mild conditions, though their application would require a suitable precursor for this compound. rsc.org

Table 1: Examples of Chiral Auxiliaries in Pyridine Synthesis This table is generated based on data from the text.

| Chiral Auxiliary/Method | Principle of Operation | Potential Application | Reference |

|---|---|---|---|

| (-)-trans-2-(α-cumyl)cyclohexanol | Forms a chiral acylpyridinium salt, sterically directing nucleophilic attack. | Diastereoselective functionalization of the pyridine ring. | scripps.edu |

| (+)-Camphor | Used as a chiral starting material to construct a fused chiral pyridine system. | Synthesis of pyridines with inherent chirality derived from the camphor skeleton. | metu.edu.tr |

| Enzyme Cascades (e.g., GOase/IRED) | Biocatalytic conversion of prochiral substrates to chiral amines. | Enantioselective synthesis of amine-containing side chains or ring systems. | rsc.org |

Optimization and Scalability of Synthetic Protocols

The transition from laboratory-scale synthesis to industrial production requires significant optimization for efficiency, cost-effectiveness, and safety. For a molecule like this compound, this involves streamlining reaction steps, maximizing yields, and ensuring the process is robust and reproducible.

A key strategy for optimization is the use of multi-component reactions (MCRs), which combine three or more starting materials in a single step to form a complex product. acs.org MCRs are inherently efficient, reducing the number of synthetic and purification steps, which in turn saves time, energy, and materials. One-pot, four-component reactions involving starting materials like acetophenone (B1666503) derivatives, ethyl cyanoacetate, and ammonium (B1175870) acetate have been shown to produce highly substituted pyridines in excellent yields (82-94%). acs.org Such a strategy could be adapted for the synthesis of the target molecule, potentially offering a highly convergent and scalable route.

Patents for the synthesis of structurally related compounds, such as 3-amino-4-methylpyridine, provide valuable insights into scalable protocols. One patented method describes a one-step reaction using 4-methylpyridine-3-boronic acid as the starting material and an inorganic amide as the ammonia (B1221849) source in the presence of a metal oxide catalyst. google.compatsnap.com This process is notable for its simplicity and high yields (up to 88%), making it suitable for industrial production. google.compatsnap.com The use of readily available starting materials and a simple, one-step process are critical factors for scalability.

Table 2: Comparison of Synthetic Routes for 3-Amino-4-methylpyridine Analogues This table is generated based on data from the text.

| Synthetic Route | Key Features | Advantages for Scalability | Reference |

|---|---|---|---|

| Multi-Component Reaction | One-pot synthesis from multiple simple starting materials. | High efficiency, reduced unit operations, lower waste. | acs.org |

| Boronic Acid Amination | One-step reaction using a metal oxide catalyst. | High yield, simple procedure, suitable for industrial production. | google.compatsnap.com |

The choice of catalyst is also crucial for optimization. For pyridine synthesis, various transition-metal catalysts are employed to facilitate cyclization and cross-coupling reactions. nih.gov However, metal-free cascade processes are also being developed, which are advantageous for scalability as they avoid the cost and potential toxicity associated with metal catalysts. acs.org For instance, a formal [5+1] cyclization based on a tandem Pummerer-type rearrangement and aza-Prins cyclization provides access to highly functionalized pyridines from simple starting materials. acs.org

Green Chemistry Considerations in Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org For the synthesis of this compound, this involves careful solvent selection, maximizing reaction efficiency, and implementing effective waste minimization strategies.

The choice of solvent is a primary consideration in green synthesis. Ideally, reactions should be conducted in environmentally benign solvents like water or ethanol, or even under solvent-free conditions. acs.orgrsc.org Research has shown that multi-component reactions for synthesizing terpyridines can be effectively carried out in the absence of any solvent at 120 °C, using a retrievable nanocatalyst. rsc.org This approach significantly reduces solvent waste and simplifies product isolation.

Microwave-assisted synthesis is another powerful tool for enhancing reaction efficiency and aligning with green chemistry principles. acs.org Reactions conducted under microwave irradiation often proceed much faster and with higher yields compared to conventional heating. For example, a four-component synthesis of pyridine derivatives that takes 6-9 hours with conventional heating can be completed in just 2-7 minutes with microwave assistance, with an increase in yield. acs.org

Another aspect of waste minimization is the effective treatment of aqueous waste streams generated during the synthesis and purification steps. Pyridine derivatives can be toxic and are often poorly biodegradable, making their removal from wastewater crucial. researchgate.net One innovative approach is the use of solvent-impregnated resins (SIRs) in a fixed-bed column. researchgate.netresearchgate.net These resins can selectively adsorb pyridine derivatives from aqueous solutions containing other solutes. The adsorbed compound can then be recovered, and the resin regenerated for reuse, providing a closed-loop system that minimizes waste and allows for the recovery of valuable materials. researchgate.net

Atom economy is another key metric. Syntheses based on C-H functionalization are particularly atom-economical as they avoid the need for pre-functionalized starting materials, thus reducing the number of synthetic steps and the amount of waste generated. rsc.org

Chemical Reactivity and Derivatization Pathways of 6 Ethoxy 4 Methylpyridin 3 Amine

Reactions of the Pyridine (B92270) Amine Functionality

The primary amino group at the 3-position of the pyridine ring is a principal site of reactivity, behaving as a potent nucleophile and a base.

The amino group of 6-Ethoxy-4-methylpyridin-3-amine exhibits characteristic nucleophilic properties. The nitrogen atom possesses a lone pair of electrons, rendering it capable of attacking electron-deficient centers. The nucleophilicity of amines generally correlates with their basicity, with primary amines like the one in the title compound being effective nucleophiles. masterorganicchemistry.com However, the electronic effects of the pyridine ring and the ethoxy group can modulate this reactivity. The pyridine ring, being an electron-withdrawing system, might slightly decrease the nucleophilicity of the amino group compared to a simple alkyl amine. Conversely, the ethoxy group, being an electron-donating group, can partially counteract this effect.

The general trend for amine nucleophilicity is that it increases with basicity. masterorganicchemistry.commsu.edu However, factors such as sterics and the "alpha-effect" (where an adjacent atom with a lone pair enhances nucleophilicity) can cause deviations from this trend. masterorganicchemistry.com In the case of this compound, the amino group can participate in various nucleophilic substitution and addition reactions.

A fundamental reaction of the amino group is acylation, leading to the formation of a stable amide bond. This transformation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). masterorganicchemistry.com This reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). masterorganicchemistry.com

For instance, 3-amino-4-methylpyridines can be acylated with trifluoroacetic anhydride (TFAA). chemrxiv.org This reaction can lead to the formation of trifluoroacetamides. chemrxiv.org The use of dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate amide bond formation directly from carboxylic acids and amines under mild conditions. masterorganicchemistry.com

Table 1: Examples of Acylation Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acyl Chloride | N-(6-ethoxy-4-methylpyridin-3-yl)amide | Acylation |

| This compound | Acid Anhydride | N-(6-ethoxy-4-methylpyridin-3-yl)amide | Acylation |

| This compound | Carboxylic Acid + DCC | N-(6-ethoxy-4-methylpyridin-3-yl)amide | Dehydrative amidation |

The primary amino group of this compound can readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. wjpsonline.comdergipark.org.tr This reaction is typically catalyzed by an acid or a base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. wjpsonline.com Schiff bases are versatile intermediates in organic synthesis and can exhibit a range of biological activities. wjpsonline.comscience.gov

The general scheme for Schiff base formation is the condensation of a primary amine with a carbonyl compound. wjpsonline.com For example, 2-amino-3-methylpyridine (B33374) reacts with 3-ethoxysalicylaldehyde (B1293910) in methanol (B129727) to form the corresponding Schiff base. iucr.org Similarly, it is expected that this compound would react with various aldehydes and ketones to yield the corresponding imine derivatives. nih.gov

Table 2: Schiff Base Formation

| Reactant 1 | Reactant 2 | Product |

| This compound | Aldehyde (R-CHO) | (E)-N-((R)methylidene)-6-ethoxy-4-methylpyridin-3-amine |

| This compound | Ketone (R-CO-R') | (E)-N-(1-(R)ethylidene)-6-ethoxy-4-methylpyridin-3-amine |

Transformations Involving the Ethoxy Substituent

The ethoxy group at the 6-position is generally stable but can undergo specific reactions under certain conditions.

While direct de-ethoxylation of this compound is not extensively documented, dealkylation of alkoxy groups on aromatic rings is a known transformation. rug.nl These reactions often require harsh conditions, such as treatment with strong acids (e.g., HBr) or Lewis acids. By analogy with methoxy-substituted pyridines, it is plausible that the ethoxy group could be cleaved to yield the corresponding 6-hydroxypyridine derivative. The dealkylation of amines is a significant chemical transformation. rug.nl For instance, N-dealkylation can be achieved through various chemical, catalytic, and enzymatic methods. rug.nl

Reactivity of the Pyridine Ring System

The pyridine ring in this compound has a distinct reactivity profile due to the presence of the nitrogen heteroatom and the substituents. The pyridine ring is generally electron-deficient, which influences its susceptibility to electrophilic and nucleophilic attack. The presence of the electron-donating amino and ethoxy groups can activate the ring towards electrophilic substitution, while also influencing the regioselectivity of such reactions.

The biosynthesis of pyridine rings can occur through various enzymatic and non-enzymatic pathways, often involving the reaction of a 1,5-dicarbonyl compound with ammonia (B1221849). nih.gov In synthetic chemistry, the pyridine ring can undergo reactions such as nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the ring. clockss.org For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines can lead to nucleophilic substitution. clockss.org The reduction of the pyridine ring to a piperidine (B6355638) ring can be achieved using reagents like samarium diiodide in the presence of water. clockss.org

Furthermore, the methyl group at the 4-position can be a site for reactivity. For instance, in the presence of a strong base, the methyl group could potentially be deprotonated to form a nucleophilic species, which could then participate in further reactions. Research on 3-amino-4-methylpyridines has shown that the methyl group can be activated for cyclization reactions. chemrxiv.org

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. The general mechanism involves an initial attack by the aromatic ring's π-electrons on an electrophile (E+), which leads to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. masterorganicchemistry.comlibretexts.org Aromaticity is subsequently restored by the loss of a proton from the carbon atom that formed the new bond with the electrophile. masterorganicchemistry.com

The pyridine ring itself is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the ring nitrogen. However, the reactivity of this compound is significantly modulated by its substituents. The amino, ethoxy, and methyl groups are all activating groups that increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. The amino group is a particularly strong activating group. The directing influence of these substituents (ortho, para-directing for amino and ethoxy; ortho, para-directing for methyl) and the deactivating effect of the ring nitrogen will collectively determine the regioselectivity of substitution reactions like nitration, halogenation, or sulfonation. libretexts.orgmasterorganicchemistry.com For instance, the electron-donating methoxy (B1213986) group in the related compound 6-Methoxy-4-methylpyridin-2-amine is known to activate the pyridine ring for electrophilic substitution.

Interactive Table: Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

| -NH2 | 3 | Strong Electron-Donating | Strongly Activating | Ortho, Para |

| -OC2H5 | 6 | Strong Electron-Donating | Strongly Activating | Ortho, Para |

| -CH3 | 4 | Weak Electron-Donating | Weakly Activating | Ortho, Para |

| Ring Nitrogen | 1 | Strong Electron-Withdrawing | Strongly Deactivating | Meta |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group (like a halide). libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile attacks the aromatic ring. libretexts.orgnih.gov

Given that this compound is decorated with electron-donating groups, it is not pre-disposed to undergo classical SNAr reactions without modification. Such reactions are more common on pyridine rings that bear electron-withdrawing substituents. libretexts.orgnih.gov For a nucleophilic substitution to occur on this molecule, a leaving group would need to be introduced, and even then, the reaction would be disfavored by the existing activating groups.

Ring Transformations and Rearrangement Mechanisms

While direct ring transformations of this compound are not prominently documented, related structures can be used to construct more complex heterocyclic systems. Research has shown that a 3-aminopyrone derivative can undergo a two-component ring-closing reaction to yield a tricyclic morpholinopyrone. nih.gov

In a similar theoretical pathway, a related 3-aminopyridine (B143674) could be derivatized. For example, a synthetic route starting with a protected aminopyrone demonstrated that deprotonation followed by reaction with a dielectrophile, such as trans-3,6-dibromocyclohexene, initially forms an O-alkylated intermediate. nih.gov This intermediate then undergoes an intramolecular ring-closing reaction. Structural analysis of the final product confirmed that the cyclization proceeds via an SN2′ mechanism, resulting in a cis-fused ring junction. nih.gov This illustrates a potential pathway for elaborating the aminopyridine scaffold into more complex, polycyclic architectures.

Reaction Mechanism Elucidation

Understanding the precise mechanisms of reactions involving substituted pyridines is crucial for controlling reaction outcomes and designing new synthetic pathways. This is often achieved through a combination of computational modeling and experimental investigation.

Computational Delineation of Reaction Pathways

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful insights into reaction mechanisms that are difficult to observe experimentally. These methods can map out entire reaction energy profiles, identifying the structures and energies of reactants, products, intermediates, and transition states.

A pertinent example is the study of the palladium-catalyzed hydrolysis of an imine derived from a 4-methylpyridin-2-amine. mdpi.comresearchgate.net DFT calculations were employed to explore the reaction pathway and to understand the role of the pyridine ring. The calculations supported a mechanism where the palladium catalyst associates with the pyridine nitrogen, which in turn enhances the electrophilicity of the imine carbon, facilitating the nucleophilic attack by water. mdpi.com Computational approaches can also be used to quantify substituent effects, for example by calculating Fukui indices to predict reactivity trends in pyridine derivatives.

Investigation of Intermediates and Transition States

The elucidation of reaction mechanisms hinges on identifying the transient species that connect reactants to products.

Intermediates: In electrophilic aromatic substitution, the key intermediate is the sigma complex (or arenium ion), a carbocation stabilized by resonance. libretexts.org For nucleophilic aromatic substitution, the characteristic intermediate is the Meisenheimer complex, a resonance-stabilized carbanion. nih.gov

Transition States: Computational studies, such as the DFT analysis of the palladium-catalyzed imine hydrolysis, provide detailed information on the geometry and energy of transition states. mdpi.com By comparing the energy barriers of different potential pathways, the most likely mechanism can be determined. This level of investigation provides a deep understanding of the factors controlling the reaction's speed and selectivity.

Role of Pyridine Nitrogen in Catalytic Processes

The nitrogen atom in the pyridine ring can play a direct and crucial role in catalytic cycles. Its lone pair of electrons allows it to act as a Lewis base or a ligand for a metal center.

A clear demonstration of this is found in the palladium-catalyzed hydrolysis of imines containing a pyridine moiety. mdpi.comresearchgate.net Experimental evidence showed that the presence of the pyridine ring was essential for the catalytic hydrolysis to proceed. The proposed mechanism involves an interaction or association between the pyridine nitrogen and the palladium atom of the catalyst. This interaction increases the polarity of the C=N imine bond by withdrawing electron density, making it significantly more electrophilic and susceptible to attack by water. mdpi.com DFT calculations strongly supported this hypothesis, confirming that the coordination to the palladium center via the pyridine nitrogen lowers the activation energy for the hydrolysis step. mdpi.com This case study underscores the ability of the pyridine nitrogen to act as an internal directing group or activator in metal-catalyzed transformations.

Interactive Table: Key Findings from Computational Study on Pyridine-Assisted Hydrolysis

| Finding | Method | Conclusion | Reference |

| Reaction requires Pd catalyst | Experimental | No hydrolysis occurs in the absence of the palladium catalyst. | mdpi.com |

| Pyridine ring is essential | Experimental | Schiff bases lacking the pyridine ring do not undergo hydrolysis under the same conditions. | mdpi.com |

| Pyridine-Pd interaction | DFT Calculation | A plausible mechanism involves association of the pyridine nitrogen with the Pd catalyst. | mdpi.com |

| Mechanism of activation | DFT Calculation | This association increases the electrophilic character of the imine C=N group, facilitating nucleophilic attack by water. | mdpi.comresearchgate.net |

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis

As of this writing, a complete single-crystal X-ray diffraction study for 6-Ethoxy-4-methylpyridin-3-amine is not available in published literature. However, the crystal structure of the analogous compound, 6-Methylpyridin-3-amine, offers a reliable model for the core molecular framework and its interactions. researchgate.net

Based on the analysis of 6-Methylpyridin-3-amine, the pyridine (B92270) ring is expected to be essentially planar. researchgate.net In the crystal structure of 6-Methylpyridin-3-amine, the methyl carbon and the amine nitrogen atoms are only slightly displaced from the pyridine ring plane, by 0.021(2) Å and 0.058(2) Å, respectively. researchgate.net The bond lengths and angles are generally within normal ranges for substituted pyridines. researchgate.net The introduction of an ethoxy group at the 6-position is not expected to significantly distort the planarity of the pyridine ring, though minor adjustments in local bond lengths and angles would occur due to its electronic and steric influence.

Table 1: Selected Bond Lengths and Angles for the Related Compound 6-Methylpyridin-3-amine Note: This data is for 6-Methylpyridin-3-amine and serves as an approximation for the core structure of this compound.

| Parameter | Value (Å or °) |

| N1—C3 | 1.338 (3) Å |

| N1—C2 | 1.353 (3) Å |

| N2—C4 | 1.371 (3) Å |

| C2—C6 | 1.365 (4) Å |

| C3—C4 | 1.378 (4) Å |

| Angle | |

| C3—N1—C2 | 118.0 (2) ° |

| N1—C3—C4 | 120.5 (2) ° |

| N2—C4—C3 | 120.1 (2) ° |

Source: Adapted from Zhu et al. (2009). researchgate.net

The conformation of the ethoxy group is a key structural feature. The torsion angle defined by C5-C6-O-C(ethyl) determines its orientation relative to the pyridine ring. Generally, for alkoxy groups on aromatic rings, conformations that minimize steric hindrance are favored. An extended conformation, where the terminal methyl group of the ethoxy substituent points away from the pyridine ring, is likely. This arrangement is observed in other crystal structures containing substituted ethoxybenzene moieties. researchgate.net Theoretical modeling studies on substituted pyridines also emphasize the importance of conformational analysis in determining the molecule's preferred spatial arrangement. nih.govmdpi.com

The supramolecular assembly in the solid state is dictated by intermolecular forces. For this compound, the primary interactions would be hydrogen bonds and potentially π-π stacking.

Hydrogen Bonding: The amino group (-NH₂) is a strong hydrogen bond donor, while the pyridinic nitrogen is a strong acceptor. In the crystal structure of the related 6-Methylpyridin-3-amine, molecules are linked by intermolecular N-H···N hydrogen bonds, forming a stable network. researchgate.net A similar and dominant N-H···N hydrogen bonding motif is expected for this compound, playing a crucial role in its crystal packing. The oxygen atom of the ethoxy group could also act as a weaker hydrogen bond acceptor. Studies on various aminopyridines confirm that N-H···N(pyridine) hydrogen bonds are typically the most significant interaction in their crystal structures. epa.govresearchgate.net

Disorder phenomena, where a molecule or a substituent occupies multiple positions within the crystal lattice, are sometimes observed in X-ray diffraction studies. This can be common for flexible groups like ethyl substituents. However, without a specific crystal structure determination for this compound, no information on disorder phenomena can be reported.

Comprehensive Spectroscopic Characterization

Detailed experimental ¹H and ¹³C NMR data for this compound are not available in the surveyed scientific literature. However, the expected chemical shifts can be predicted based on the analysis of related substituted pyridines. chemicalbook.comacs.orgchemicalbook.comchemicalbook.com

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the methylene (B1212753) and methyl protons of the ethoxy group. The aromatic protons would appear as doublets or singlets in the range of δ 6.5-8.5 ppm. The ethoxy group would present as a quartet (for -OCH₂-) and a triplet (for -CH₃), likely in the δ 4.0-4.5 ppm and δ 1.2-1.5 ppm regions, respectively. The methyl group on the pyridine ring would appear as a singlet, typically around δ 2.0-2.5 ppm. The amino group protons would show a broad singlet.

¹³C NMR: The spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule, assuming no accidental equivalence. The carbons of the pyridine ring would resonate in the aromatic region (δ 100-160 ppm). The C-O carbon of the ethoxy group would be expected around δ 60-70 ppm, while its terminal methyl carbon would be found upfield (δ 14-18 ppm). The methyl carbon attached to the ring would appear at approximately δ 15-25 ppm.

Without experimental data, a definitive data table cannot be constructed.

Vibrational Spectroscopy (FTIR, FT-Raman)

The FTIR and FT-Raman spectra are expected to be complementary. The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the region of 3300–3500 cm⁻¹. The asymmetric stretching vibration typically occurs at a higher frequency than the symmetric stretching vibration. The N-H bending (scissoring) vibration is expected in the 1590–1650 cm⁻¹ range.

The aromatic C-H stretching vibrations of the pyridine ring are predicted to be observed around 3000–3100 cm⁻¹. The C-C and C-N stretching vibrations within the pyridine ring will likely produce a series of bands in the 1400–1600 cm⁻¹ region.

The aliphatic C-H stretching vibrations of the methyl and ethoxy groups are expected in the 2850–2980 cm⁻¹ range. The asymmetric and symmetric stretching of the C-O-C bond in the ethoxy group should give rise to strong bands, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

A summary of the predicted characteristic vibrational frequencies for this compound is presented in the table below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| N-H Asymmetric Stretch | 3400 - 3500 | FTIR, Raman |

| N-H Symmetric Stretch | 3300 - 3400 | FTIR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2850 - 2980 | FTIR, Raman |

| N-H Bend (Scissoring) | 1590 - 1650 | FTIR |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | FTIR, Raman |

| C-O-C Asymmetric Stretch | 1230 - 1270 | FTIR |

| C-O-C Symmetric Stretch | 1030 - 1070 | FTIR |

This table presents predicted data based on analogous compounds and general spectroscopic principles.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). As a compound containing an even number of nitrogen atoms, its molecular weight will be an even number.

The fragmentation pattern will likely be dominated by cleavages characteristic of amines and ethers. Alpha-cleavage is a common fragmentation pathway for amines, which for a primary amine would involve the loss of a hydrogen radical. However, in this molecule, fragmentation is more likely to be directed by the ether linkage and the stability of the aromatic ring.

A significant fragmentation pathway is expected to be the cleavage of the ethoxy group. Loss of an ethyl radical (•CH₂CH₃) would result in a fragment ion with a specific m/z value. Subsequent loss of a neutral carbon monoxide (CO) molecule is also a plausible fragmentation step from this ion. Another potential fragmentation is the cleavage of the C-O bond to lose an ethoxy radical (•OCH₂CH₃).

The table below outlines the predicted major fragments for this compound in mass spectrometry.

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | [C₈H₁₂N₂O]⁺ | 152 |

| [M - CH₃]⁺ | [C₇H₉N₂O]⁺ | 137 |

| [M - C₂H₅]⁺ | [C₆H₇N₂O]⁺ | 123 |

| [M - OC₂H₅]⁺ | [C₆H₇N₂]⁺ | 107 |

This table presents predicted data based on general fragmentation patterns of related compounds.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Investigations

Quantum mechanical investigations are essential for understanding the electronic structure, reactivity, and stability of a molecule. These computational methods provide insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. Such calculations typically determine optimized molecular geometry, electronic energies, and the distribution of electron density. This information is fundamental to predicting a molecule's reactivity. However, specific DFT studies detailing the electronic structure and reactivity of 6-Ethoxy-4-methylpyridin-3-amine are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting how a molecule will interact with other species. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.netresearchgate.net A specific FMO analysis for this compound, including values for its HOMO-LUMO gap, has not been reported in the searched scientific papers.

Molecular Electrostatic Potential (MEP) Mapping of Reactive Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). researchgate.netresearchgate.net This visual tool is invaluable for predicting the reactive behavior of a compound. researchgate.net A published MEP map or related analysis for this compound could not be located.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis examines the interactions between filled (donor) and empty (acceptor) orbitals within a molecule. This method provides quantitative insight into intramolecular interactions, charge delocalization, and the stability endowed by hyperconjugative effects. Specific NBO analysis data for this compound, which would detail these stabilizing interactions, is not documented in the available literature.

Calculation of Reactivity Indices and Fukui Functions

Global reactivity descriptors (such as electronegativity, hardness, and softness) and local reactivity descriptors like Fukui functions are derived from DFT calculations to provide a quantitative measure of chemical reactivity. Fukui functions, in particular, identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov A study calculating these specific reactivity indices for this compound could not be found.

Thermodynamic Parameters and Activation Barrier Predictions

Computational methods can predict key thermodynamic parameters such as enthalpy, Gibbs free energy, and entropy. Furthermore, they can be used to calculate the activation energy barriers for chemical reactions, providing insight into reaction kinetics and mechanisms. No specific studies containing predictions of thermodynamic parameters or activation barriers for reactions involving this compound were identified in the literature search.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in optical signal processing, data storage, and frequency conversion. nih.gov Organic molecules, in particular, can exhibit significant NLO properties due to the high mobility of π-electrons within their structure. The prediction of these properties through computational methods is a key step in identifying promising candidates for NLO applications.

Theoretical investigations into the NLO behavior of organic molecules often employ quantum chemical calculations, such as Density Functional Theory (DFT). ias.ac.inresearchgate.net These methods can be used to calculate the static and dynamic hyperpolarizabilities, which are measures of the NLO response of a molecule. ias.ac.inresearchgate.net For pyridine (B92270) derivatives, studies have shown that donor-acceptor arrangements and π-conjugated systems can lead to enhanced NLO properties. ias.ac.in The computational analysis of a molecule's NLO properties typically involves the following:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule.

Calculation of NLO Properties: Using the optimized geometry, properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) are calculated. researchgate.netresearchgate.net A high value for the first-order hyperpolarizability suggests a strong second-order NLO response. researchgate.net

Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. A smaller HOMO-LUMO energy gap can be indicative of higher NLO activity. researchgate.net

| Property | Description | Computational Method |

| Dipole Moment (μ) | A measure of the separation of positive and negative charges in a molecule. | DFT |

| Polarizability (α) | The ability of the electron cloud of a molecule to be distorted by an external electric field. | DFT |

| First-Order Hyperpolarizability (β) | A measure of the second-order NLO response of a molecule. | DFT |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | DFT |

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. chalmers.se These techniques are fundamental in drug discovery and design. dergipark.org.tr

The primary goal of molecular docking is to find the preferred orientation and conformation of a ligand when it binds to a receptor. The general methodology involves:

Preparation of the Receptor and Ligand: The three-dimensional structures of both the protein (receptor) and the ligand are prepared. This may involve adding hydrogen atoms, assigning charges, and defining the binding site on the receptor. researchgate.net

Docking Algorithm: A search algorithm is used to explore the conformational space of the ligand within the binding site of the receptor. chemrxiv.org

Scoring Function: A scoring function is used to evaluate the binding affinity of each generated pose, predicting the strength of the interaction. chemrxiv.org

Commonly used software for molecular docking includes AutoDock, Glide, and SYBYL. dergipark.org.trresearchgate.net

A variety of algorithms and scoring functions are employed in molecular docking to predict binding affinity.

Search Algorithms: These algorithms are responsible for generating different possible binding poses of the ligand. Examples include:

Genetic Algorithms: Inspired by biological evolution, these algorithms use concepts like mutation, crossover, and selection to find the optimal binding pose. The Lamarckian Genetic Algorithm (LGA) is a popular choice. chemrxiv.org

Monte Carlo Methods: These methods randomly sample different conformations and orientations of the ligand.

Molecular Dynamics: This approach simulates the physical movements of atoms and molecules to explore binding.

Scoring Functions: These functions estimate the binding free energy of a given ligand pose. They can be classified into:

Force-Field-Based: These functions use classical mechanics principles to calculate the energy of the system, considering terms for van der Waals interactions, electrostatic interactions, and bond stretching/bending.

Empirical: These functions are derived from experimental data and use a weighted sum of terms that represent different types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

Knowledge-Based: These functions are based on statistical analysis of known protein-ligand complexes and derive potentials from the frequencies of atom-atom contacts.

| Algorithm Type | Example | Principle |

| Genetic Algorithm | Lamarckian Genetic Algorithm (LGA) | Uses evolutionary principles to search for the best binding pose. chemrxiv.org |

| Monte Carlo | Randomly samples ligand conformations and orientations. | |

| Molecular Dynamics | Simulates the physical movements of atoms over time. |

| Scoring Function Type | Principle |

| Force-Field-Based | Calculates energy based on classical mechanics. |

| Empirical | Uses weighted terms derived from experimental data. |

| Knowledge-Based | Derives potentials from statistical analysis of known complexes. |

The output of a docking simulation is a set of predicted binding poses, each with a corresponding binding score. Analysis of the top-ranked poses reveals the most likely binding mode of the ligand. This analysis focuses on identifying key interactions between the ligand and the amino acid residues of the protein's binding site. These interactions can include:

Hydrogen Bonds: A crucial type of interaction where a hydrogen atom is shared between two electronegative atoms.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein.

Electrostatic Interactions: Attractive or repulsive forces between charged atoms.

π-π Stacking: Interactions between aromatic rings.

Visualization software, such as PyMOL or Discovery Studio, is used to examine these interaction networks in detail. dergipark.org.trmdpi.com

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing insights into:

Stability of the Binding Pose: MD simulations can assess whether the binding pose predicted by docking is stable over a period of time.

Flexibility of the Ligand and Protein: These simulations show how the ligand and the protein's binding site can change their conformations upon binding.

Binding Free Energy Calculations: More accurate estimations of the binding affinity can be obtained from MD simulations using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

MD simulations can validate docking results and provide a more detailed understanding of the molecular recognition process. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org QSAR models are widely used in drug discovery to predict the activity of new compounds, prioritize candidates for synthesis, and optimize lead compounds. nih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. A QSAR model can be represented by the general equation:

Activity = f(molecular descriptors)

The process of developing a QSAR model typically involves the following steps:

Data Set Preparation: A dataset of compounds with known biological activities is collected. This dataset is usually divided into a training set for model development and a test set for model validation. nih.gov

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Related to the charge distribution in the molecule.

Physicochemical descriptors: Such as logP (lipophilicity) and molecular weight.

Feature Selection: Statistical methods are used to select a subset of the most relevant descriptors that are correlated with the biological activity.

Model Building: A mathematical model is constructed using statistical techniques like multiple linear regression, partial least squares, or machine learning algorithms. dergipark.org.tr

Model Validation: The predictive power of the QSAR model is assessed using the test set and various statistical metrics such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). dergipark.org.tr

While no specific QSAR models for this compound derivatives are publicly available, the methodology provides a framework for how such studies could be conducted to guide the design of new analogs with improved biological activities.

| QSAR Step | Description |

| Data Set Preparation | Assembling a collection of molecules with measured biological activity. nih.gov |

| Descriptor Calculation | Quantifying molecular features through numerical values. |

| Feature Selection | Identifying the most influential descriptors for the observed activity. |

| Model Building | Creating a mathematical equation to relate descriptors to activity. dergipark.org.tr |

| Model Validation | Assessing the predictive accuracy and robustness of the model. dergipark.org.tr |

Selection and Derivation of Molecular Descriptors

The foundation of any robust Quantitative Structure-Activity Relationship (QSAR) model lies in the careful selection and calculation of molecular descriptors. These numerical values encode various aspects of a molecule's physicochemical and structural properties. For aminopyridine analogs, a diverse set of descriptors is typically employed to capture the nuances that govern their interaction with biological targets.

These descriptors can be broadly categorized as follows:

Constitutional Descriptors: These provide basic information about the molecular composition, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These describe the connectivity of atoms within the molecule, including indices like the Wiener index and Randić connectivity index.

Geometrical Descriptors: These relate to the three-dimensional arrangement of the atoms, such as molecular surface area and volume.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule. Key examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the dipole moment. These are particularly important for understanding the reactivity and interaction potential of the molecule.

In studies of aminopyrimidine-based CXCR4 antagonists, a wide array of descriptors were calculated using computational software to build predictive QSAR models. The selection of the most relevant descriptors is a critical step to avoid overfitting and to create a model with true predictive power.

| Descriptor Category | Examples | Relevance to Aminopyridine Derivatives |

| Constitutional | Molecular Weight (MW), Number of H-bond donors/acceptors | Influences solubility, permeability, and overall drug-likeness. |

| Topological | Wiener Index, Randić Connectivity Index | Encodes information about molecular branching and size, which can affect binding affinity. |

| Quantum-Chemical | HOMO Energy, LUMO Energy, Dipole Moment | Determines the electronic and reactivity properties, crucial for interactions with protein active sites. |

Development and Validation of Predictive Models

Once a set of relevant molecular descriptors has been established, the next step is to develop a mathematical model that correlates these descriptors with the observed biological activity of a series of compounds. For aminopyridine derivatives, this often involves the use of statistical techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) analysis.

The development of a predictive model is an iterative process that involves:

Training Set Selection: A diverse set of compounds with known biological activities is chosen to build the model.

Model Generation: A mathematical equation is derived that best fits the relationship between the descriptors and the activity of the compounds in the training set.

Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation (LOO-CV), assess the robustness of the model. External validation involves using the model to predict the activity of a separate set of compounds (the test set) that were not used in the model's development.

For a series of aminopyrimidine-based CXCR4 antagonists, a PLS model was developed that demonstrated strong predictive ability, as indicated by its statistical parameters.

| Statistical Parameter | Description | Value for a Predictive Model |

| R² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | A value close to 1 suggests a good fit. |

| Q² (Cross-validated R²) | A measure of the predictive power of the model, determined through cross-validation. | A high Q² value (typically > 0.5) is desirable. |

| MSE (Mean Squared Error) | Measures the average of the squares of the errors—that is, the average squared difference between the estimated values and the actual value. | A lower MSE indicates a better model. |

Statistical Analysis in QSAR Studies

Statistical analysis is the cornerstone of QSAR, providing the tools to assess the significance and reliability of the developed models. Key statistical metrics are used to ensure that the correlation between the molecular descriptors and biological activity is not due to chance.

A fundamental assumption in QSAR is that deviations from the best-fit line follow a normal distribution. unipd.it The F-statistic is often used to determine the statistical significance of the regression equation. unipd.it A high F-value indicates that the model is statistically significant. The standard error of the estimate provides a measure of the accuracy of the predictions made by the model. unipd.it

In the development of QSAR models for aminopyrimidine-based CXCR4 antagonists, the reliability of the chosen model was confirmed through various statistical validation methods, including Y-randomization to check for chance correlations and the use of William's plots to identify outliers.

Chemoinformatics and Virtual Screening Strategies

Chemoinformatics and virtual screening are powerful computational techniques that enable the rapid exploration of vast chemical libraries to identify promising lead compounds for drug discovery. These strategies are particularly valuable in the search for novel aminopyridine-based inhibitors.

Exploration of Chemical Space for Structural Diversity

Chemical space encompasses all possible molecules. Chemoinformatics tools allow for the systematic exploration of this space to identify novel molecular scaffolds and substitution patterns that are likely to exhibit desired biological activities. For aminopyridine derivatives, this involves generating virtual libraries of related compounds and analyzing their properties to ensure structural diversity and drug-likeness.

A study on piperidine-based fragments highlighted the importance of exploring 3D chemical space, as saturation of a flat aromatic scaffold like pyridine can lead to a significant increase in the number of isomers with diverse three-dimensional shapes. nih.gov This expansion of chemical space can lead to the discovery of compounds with improved binding affinities and selectivities.

High-Throughput Virtual Screening Protocols for Lead Identification

High-throughput virtual screening (HTVS) is a computational method used to screen large libraries of compounds against a biological target to identify potential hits. researchgate.netnih.gov This process typically involves molecular docking, where each compound in the library is computationally placed into the active site of the target protein to predict its binding affinity and mode of interaction.

The general workflow for a virtual screening campaign targeting protein kinases with aminopyridine-like compounds includes:

Target Preparation: The three-dimensional structure of the target kinase is obtained from a protein database and prepared for docking.

Ligand Library Preparation: A large database of small molecules is prepared, often filtered for drug-like properties.

Molecular Docking: The ligand library is docked into the active site of the target protein using specialized software.

Hit Selection and Refinement: The top-scoring compounds are selected for further analysis, which may include more rigorous computational methods or experimental validation.

In a study aimed at identifying novel protein kinase inhibitors, a series of pyridin-3-amine derivatives were designed and evaluated. nih.gov An initial hit was identified through in silico screening against fibroblast growth factor receptors (FGFR). nih.gov This computational hit was then validated through in vitro experiments, demonstrating the power of virtual screening in identifying promising starting points for drug discovery. nih.gov

Biological Activity and Structure Activity Relationships Sar in in Vitro Systems

In Vitro Biological Activity Screening

The in vitro evaluation of 6-ethoxy-4-methylpyridin-3-amine and its chemical relatives has uncovered a spectrum of biological activities. These studies are crucial for identifying the therapeutic potential of this class of compounds.

While specific data on the antimicrobial activity of this compound is not extensively documented, studies on analogous heterocyclic compounds suggest potential efficacy. For instance, certain imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their antibacterial properties against various Gram-positive and Gram-negative bacterial strains mdpi.com. Although many compounds in one study showed limited activity, a derivative featuring a 2-imidazolinyl amidino group displayed moderate activity against E. coli mdpi.com.

Aminopyridine moieties are integral to various compounds being investigated for antimicrobial applications. The general class of aminopyridines has been the subject of extensive research due to their diverse pharmacological activities, which include antimicrobial action researchgate.netsciencepublishinggroup.com. The synthesis of new derivatives is an active area of research aimed at developing compounds with enhanced bioactivity and reduced toxicity sciencepublishinggroup.com.

The aminopyridine scaffold is a key feature in many enzyme inhibitors. Analogues of this compound have shown inhibitory activity against several types of enzymes.

Kinase Inhibition : Substituted aminopyridines have been identified as potent inhibitors of various protein kinases. For example, a series of N-6 substituted 9-hydroxy-4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones, which can be considered complex analogues, were found to be potent dual inhibitors of the G2/M cell cycle checkpoint kinases, Wee1 and Chk1 nih.gov. Another compound, α-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide (ST 638), has been shown to be a tyrosine-specific protein kinase inhibitor nih.gov. It effectively blocked the phosphorylation of tyrosine kinase substrates in intact cells nih.gov.

Inducible Nitric Oxide Synthase (iNOS) Inhibition : A series of 2-amino-4-methylpyridine (B118599) analogues have been synthesized and identified as potent inhibitors of inducible nitric oxide synthase (iNOS) nih.gov. Specifically, compounds like 6-(2-fluoropropyl)-4-methylpyridin-2-amine (B3346134) demonstrated significant inhibitory potential, making them candidates for PET imaging of iNOS activation nih.gov. 2-Amino-4-methylpyridine itself is a potent inhibitor of iNOS activity both in vitro and in vivo, with a competitive inhibition mechanism with respect to arginine nih.gov.

Phosphodiesterase-4 (PDE4) Inhibition : Researchers have developed substituted aminopyridines as potent and selective inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory processes nih.gov.

Urease Inhibition : While direct inhibition by this compound is not reported, the structural motif is relevant. Urease inhibitors are sought for treating infections by urease-producing bacteria like Helicobacter pylori. Many inhibitors are designed to interact with the nickel ions in the enzyme's active site, and heterocyclic structures are common among them nih.gov.

By analogy with related aminopyridine compounds, this compound may possess neuroprotective properties. 4-aminopyridine (B3432731) (4-AP) is a well-known agent used to improve symptoms in multiple sclerosis (MS) by blocking potassium channels and enhancing nerve signal conduction nih.govyoutube.com.

Recent studies suggest that the benefits of 4-AP and its derivatives may extend beyond symptomatic relief to include neuroprotection. In vitro studies have shown that 4-AP can protect cultured rat hippocampal neurons from toxicity induced by amyloid beta-treated microglia nih.gov. It has also been reported to protect primary neuronal cultures from oxygen-glucose deprivation nih.gov. Furthermore, newly synthesized derivatives of 4-aminopyridine have demonstrated the ability to reverse the effects of cuprizone-induced demyelination in mice, a model for MS nih.gov. These derivatives also improved memory processes in the animals nih.gov. Another study on piperine, which contains a piperidine (B6355638) ring, showed neuroprotective effects in a mouse model of Parkinson's disease through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms nih.gov.

Anti-biofilm Activity : The fight against antibiotic-resistant bacteria includes strategies to inhibit biofilm formation. In a study focused on methicillin-resistant Staphylococcus aureus (MRSA), colchicine (B1669291) C-ring modified amine derivatives were designed and evaluated mdpi.com. Several of these compounds demonstrated significant biofilm inhibitory activity, which was linked to their ability to downregulate the expression of biofilm-related genes mdpi.com.

Antiproliferative and Antiviral Activity : Amidine-substituted imidazo[4,5-b]pyridines have been assessed for their antiproliferative effects on various human cancer cell lines mdpi.com. Some derivatives showed selective and potent activity against colon carcinoma cells. The same study also investigated antiviral activity, with some compounds showing moderate, selective activity against the respiratory syncytial virus (RSV) mdpi.com.

Structure-Activity Relationship (SAR) Investigations of this compound Analogs

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug design. SAR studies on aminopyridine analogues provide valuable insights into how modifications to the molecule can enhance potency and selectivity.

The biological activity of aminopyridine derivatives can be finely tuned by altering the substituents on the pyridine (B92270) ring and the amino group researchgate.net.

For Kinase Inhibition : In the case of Wee1 and Chk1 kinase inhibitors, the nature of the side chain at the N-6 position of the pyrrolo[3,4-c]carbazole scaffold was critical nih.gov. Neutral or cationic side chains resulted in potent dual inhibitors, whereas acidic side chains conferred high selectivity for Wee1 inhibition nih.gov. Co-crystal structures revealed that these N-6 substituents are involved in hydrogen bonding with conserved water molecules in the ATP-binding site nih.gov.

For mGluR5 Antagonism : In the development of metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) antagonists, a series of analogues of 3-[(2-methyl-4-thiazolyl)ethynyl]pyridine (MTEP) were synthesized ebi.ac.uk. This work led to the discovery of compounds with significantly higher potency than the parent compound, highlighting the importance of the specific heterocyclic system attached to the pyridine ring ebi.ac.uk.

For Photosensitizing Capabilities : In a study of platinum pyridyl complexes, the position of electron-withdrawing substituents on the pyridine rings was found to significantly influence the compounds' photosensitizing capabilities rsc.org.

The table below summarizes the biological activities of various aminopyridine analogues.

| Compound Class | Biological Target/Activity | Key Structural Features Influencing Activity |

| N-6 Substituted Pyrrolo[3,4-c]carbazoles | Wee1/Chk1 Kinase Inhibition | Neutral/cationic N-6 side chains for dual inhibition; acidic side chains for Wee1 selectivity. nih.gov |

| 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine Analogues | mGluR5 Antagonism | Modifications to the heteroaryl ethynyl (B1212043) portion led to compounds with up to 490 times greater potency than MTEP. ebi.ac.uk |

| 2-Amino-4-methylpyridine Analogues | iNOS Inhibition | Substitution at the 6-position with groups like 2-fluoropropyl enhances inhibitory potential. nih.gov |

| Platinum Pyridyl Complexes | Photosensitizers | Electron-withdrawing substituents at specific positions enhance singlet oxygen generation. rsc.org |

| Colchicine C-Ring Modified Amines | MRSA Biofilm Inhibition | Amine modifications on the C-ring of colchicine conferred anti-biofilm properties. mdpi.com |

Positional Isomerism and Differential Biological Effects

The arrangement of substituents on the pyridine ring is a critical determinant of the biological activity of aminopyridine derivatives. Even minor changes in the position of functional groups can lead to significant differences in pharmacological profiles. This phenomenon, known as positional isomerism, underscores the importance of precise structural control in drug design.

For instance, the positional isomers of aminopyridine, such as 2-aminopyridine (B139424), 3-aminopyridine (B143674) nih.gov, and 4-aminopyridine, exhibit distinct biological effects. Their varying ability to interact with specific ion channels and receptors is a direct consequence of the different spatial orientation of the amino group.

A pertinent example within the 4-methyl-3-aminopyridine series is the comparison between this compound and its close analog, 6-methoxy-4-methylpyridin-3-amine. researchgate.netuni.lu While both compounds share the same core structure, the difference in the alkoxy group at the 6-position—ethoxy versus methoxy (B1213986)—can influence their metabolic stability, lipophilicity, and ultimately, their interaction with target proteins. The slightly larger ethoxy group may provide more extensive hydrophobic interactions within a binding pocket compared to the methoxy group, potentially leading to altered potency or selectivity.

Furthermore, studies on other heterocyclic compounds have demonstrated the profound impact of the positioning of methoxy versus hydroxyl groups on biological activity. mdpi.com For example, in anthocyanidins, the substitution pattern of these groups on the aromatic rings is crucial for their antioxidant capacity. mdpi.com This principle holds true for the aminopyridine class, where the relative positions of the amino, methyl, and alkoxy groups are key to defining their biological signature.

The following table summarizes key positional isomers of the core aminopyridine structure, highlighting the structural variations that can lead to differential biological effects.

| Compound Name | Structure | Key Differences from this compound |

| This compound | Target Compound | |

| 6-Methoxy-4-methylpyridin-3-amine researchgate.netuni.lu | Methoxy instead of ethoxy at C6 | |

| 6-Methylpyridin-3-amine bldpharm.com | Lacks the ethoxy group at C6 | |

| 3-Aminopyridine nih.gov | Lacks both methyl and ethoxy groups |

Stereochemical Impact on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. While this compound itself is not chiral, the introduction of chiral centers into aminopyridine derivatives can lead to stereoisomers with markedly different potencies and selectivities. This is because biological macromolecules, such as enzymes and receptors, are chiral environments, and they often interact preferentially with one stereoisomer over another.

For example, in a study on pyrrolo[3,4-c]pyridine derivatives as spleen tyrosine kinase (SYK) inhibitors, the stereochemistry of a substituent was found to be a critical factor for activity. mdpi.com The specific spatial orientation of the atoms in the chiral moiety was essential for optimal binding to the kinase. Although not directly involving this compound, this example illustrates a fundamental principle in medicinal chemistry that is applicable to the broader class of aminopyridine compounds.

The differential activity of stereoisomers is a well-documented phenomenon. For instance, studies on piperidin-4-one derivatives have shown that different stereoisomers exhibit varying degrees of antibacterial, antifungal, and anthelmintic activities. nih.gov This highlights the importance of stereochemical considerations in the design of biologically active compounds.

Integration of Computational SAR Approaches

In modern drug discovery, computational methods are indispensable for elucidating structure-activity relationships. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and density functional theory (DFT) calculations are routinely employed to predict the biological activity of novel compounds and to understand their interactions with biological targets at a molecular level. rsc.orgresearchgate.netnih.gov

For the aminopyridine class of compounds, computational studies have provided valuable insights into their mechanism of action. nih.govacs.orgnih.govresearchgate.net Molecular docking simulations, for example, can predict the binding pose of a ligand like this compound within the active site of a target protein. These models can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

DFT calculations can be used to determine the electronic properties of aminopyridine derivatives, such as their charge distribution and molecular orbital energies. researchgate.netnih.gov This information is crucial for understanding their reactivity and their ability to participate in various non-covalent interactions with their biological targets.

The integration of these computational approaches allows for a more rational design of new aminopyridine derivatives with improved potency and selectivity. By building predictive models based on existing experimental data, researchers can prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity.

Molecular Mechanisms of In Vitro Biological Action

Understanding the molecular mechanisms by which a compound exerts its biological effects is a cornerstone of pharmacology. For this compound and its analogs, this involves studying their interactions with specific biological macromolecules and elucidating the downstream consequences of these interactions.

Ligand-Target Interaction Studies (e.g., Enzyme Binding, Receptor Affinity)